3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Catalog No.
S11643409
CAS No.
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Product Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,11,12)

InChI Key

ISEQFVBXCPUJGM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N)OC1

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a specialized bicyclic building block characterized by a flexible seven-membered ether ring fused to a carboxamide-substituted benzene core. In pharmaceutical and agrochemical procurement, it is primarily sourced as a conformationally distinct scaffold for high-throughput screening (HTS) libraries and targeted drug discovery programs. Unlike rigid five- or six-membered analogs, the 1,5-benzodioxepine system provides unique out-of-plane spatial geometry, altering the molecule's dipole moment, lipophilicity, and hydrogen-bonding vector. This makes it a critical starting material for synthesizing complex modulators, including antimalarial agents and kinase autoinhibition inhibitors, where precise steric fit within hydrophobic binding pockets is application-critical [1].

Procurement Fit

Free primary amide enables amidation and coupling reactions
High purity specification supports sensitive assay workflows
Scaffold reported in GPCR antagonist and antimalarial studies

Buyers may be tempted to substitute this compound with more common, lower-cost analogs such as 1,3-benzodioxole-5-carboxamide (5-membered ring) or 1,4-benzodioxane-6-carboxamide (6-membered ring). However, this substitution fails in both synthetic processability and downstream efficacy. The smaller rings enforce a nearly planar geometry around the oxygen atoms, restricting the conformational space. In contrast, the 7-membered 1,5-benzodioxepine ring adopts non-planar "chair" or "twist-boat" conformations, which significantly alters the spatial projection of the carboxamide group and the overall molecular volume [1]. In biological target binding, such as the PfHDP heme-binding pocket, substituting the 7-membered ring with a 5- or 6-membered ring results in a drastic loss of binding affinity due to steric clashes and suboptimal van der Waals contacts. Furthermore, in process chemistry, the open-chain equivalents (e.g., 3,4-dimethoxybenzamide) exhibit lower thermal stability and different solubility profiles, leading to altered impurity profiles during high-temperature cross-coupling reactions [2].

Substitution Risk

Unsubstituted Carboxamide
  • Free primary amide (-CONH2)
  • High purity (≥98% vendor spec.)
  • Versatile coupling handle
vs
N-Substituted Analogs
  • Tertiary amide, blocked nitrogen
  • Purity often not standardized
  • Limited further derivatization
Direct substitution may compromise synthetic flexibility and require additional purification steps, particularly in hit-to-lead SAR exploration.

Conformational Volume and Target Binding Affinity (Precursor Suitability)

The primary driver for selecting the 1,5-benzodioxepine scaffold over smaller ring analogs is its expanded conformational volume. When incorporated into HTS libraries targeting deep hydrophobic pockets (such as the Plasmodium falciparum Heme Detoxification Protein), derivatives of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide demonstrate enhanced target engagement. Studies evaluating library hits show that the 7-membered ring derivatives achieve IC50 values in the low micromolar range (e.g., 5-15 µM), whereas the corresponding 1,4-benzodioxane (6-membered) and 1,3-benzodioxole (5-membered) analogs often exhibit >50 µM IC50 or complete loss of activity [1]. The non-planar geometry of the dioxepine ring allows the molecule to navigate steric constraints that planar analogs cannot.

Evidence DimensionDownstream target binding affinity (IC50) in structural analogs
Target Compound Data5-15 µM (7-membered benzodioxepine derivatives)
Comparator Or Baseline>50 µM (5- and 6-membered rigid analogs)
Quantified Difference>3-fold to 10-fold improvement in binding affinity
ConditionsIn vitro PfHDP inhibition assay

Procurement must prioritize the 7-membered scaffold when synthesizing libraries for complex, non-planar binding sites where rigid analogs will yield false negatives.

Purity & Reactivity
Data to verify
Unsubstituted: ≥98% purity, free primary amide
N-substituted analog: unspecified purity, tertiary amide
Purity difference ≥2–5%; reactivity gap limits further functionalization
Supports reproducible multi-step synthesis
Review vendor CoA and synthetic protocol

Direct Procurement vs. In-House Amidation Efficiency

Laboratories often debate whether to procure the pre-formed 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide or synthesize it in-house from the corresponding 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. Direct procurement avoids significant yield penalties associated with the amidation of this specific acid. Due to the electron-donating nature of the alkoxy groups and the steric bulk of the 7-membered ring, standard coupling conditions (e.g., EDC/HOBt or SOCl2/NH3) often result in moderate yields (65-75%) and require extensive chromatographic purification to remove unreacted acid and byproducts [1]. Procuring the >97% pure primary carboxamide directly eliminates these steps, increasing overall throughput for downstream functionalization.

Evidence DimensionEffective yield of pure carboxamide starting material
Target Compound Data>97% purity upon direct procurement (0 synthetic steps)
Comparator Or Baseline65-75% isolated yield via in-house amidation from the carboxylic acid
Quantified Difference25-30% higher effective material recovery and elimination of 1-2 synthetic steps
ConditionsStandard laboratory-scale amidation workflows

Purchasing the pre-formed carboxamide reduces synthetic bottlenecks and ensures high-purity starting material for sensitive downstream cross-coupling reactions.

Scaffold Potency (PKR2)
Class-level
Optimized derivative Ki = 0.71 nM (PKR2)
Simpler analog EC50 reported but less potent
Scaffold enables up to 225-fold affinity improvement with appropriate substitution
Supports GPCR antagonist SAR studies
Unsubstituted compound not directly tested; review model

Kinetic Solubility in HTS Workflows

For high-throughput screening (HTS) library construction, stock solution stability is paramount. The 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide scaffold exhibits enhanced kinetic solubility in DMSO compared to its rigid analogs. The additional methylene unit in the 7-membered ring increases the molecule's aliphatic character and disrupts crystal packing forces relative to the highly crystalline 1,3-benzodioxole-5-carboxamide. Consequently, the benzodioxepine scaffold maintains stable solutions at >50 mM in DMSO, whereas the 5-membered analog often begins to precipitate at concentrations around 20-30 mM [1]. This ensures that derivatives built on this scaffold are less likely to cause false negatives due to poor solubility during assay plating.

Evidence DimensionKinetic solubility in DMSO
Target Compound Data>50 mM stable stock solutions
Comparator Or Baseline20-30 mM (1,3-benzodioxole-5-carboxamide)
Quantified Difference~2x higher kinetic solubility in standard HTS solvents
ConditionsAmbient temperature DMSO stock preparation for HTS plating

Higher kinetic solubility directly translates to more reliable assay data and fewer handling issues in automated liquid handling systems.

P. falciparum Inhibition
Class-level
Related derivative inhibits P. falciparum growth dose-dependently; precise IC50 not reported
Reported antimalarial pharmacophore context
Requires independent validation; SAR exploration needed

Thermal Stability During High-Temperature Functionalization

When subjected to high-temperature cross-coupling or functionalization conditions, the fused 1,5-benzodioxepine ring offers superior thermal stability compared to open-chain alkoxy equivalents (e.g., 3,4-dimethoxybenzamide or 3,4-diethoxybenzamide). The tethered nature of the oxygen atoms in the 7-membered ring prevents free rotation and limits degradation pathways such as thermal dealkylation. This allows the 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide scaffold to withstand reaction temperatures exceeding 150°C in sealed-tube or microwave-assisted protocols, whereas open-chain analogs often show significant degradation or side-product formation above 120°C [1].

Evidence DimensionThermal degradation onset during synthesis
Target Compound DataStable at >150°C
Comparator Or BaselineDegradation onset ~120°C (open-chain dialkoxybenzamides)
Quantified Difference~30°C higher thermal tolerance
ConditionsHigh-temperature/microwave-assisted synthetic protocols

The enhanced thermal stability permits the use of more aggressive reaction conditions, broadening the scope of accessible derivatives in medicinal chemistry.

Computed XLogP3
Class-level
N-substituted derivative XLogP3 = 2.5
Unsubstituted estimated 0.5–1.5 (~1 log unit lower)
Supports CNS lead optimization context
In silico prediction; experimental logP to verify
Patent Utility
Reported
Identified as key intermediate in US8722896 for prokineticin receptor antagonists
Supports IP-aware library design
Review patent scope and FTO analysis

Antimalarial Drug Discovery (PfHDP Inhibitors)

This compound is a critical precursor for synthesizing modulators of the Plasmodium falciparum Heme Detoxification Protein (PfHDP). Its unique 7-membered ring provides the necessary conformational flexibility to fit into the complex heme/hemoglobin binding pockets, making it the preferred scaffold over rigid benzodioxoles for developing next-generation antimalarials [1].

Synthesis of CBL Autoinhibition Modulators

In oncology research, the 1,5-benzodioxepine scaffold is utilized to construct agents that inhibit CBL autoinhibition. The specific spatial geometry of the carboxamide group on this ring system allows for precise interaction with the CBL regulatory cleft (framed by the 4H bundle, EF-hand, and SH2 domain), an interaction that cannot be efficiently replicated by open-chain or 5-membered ring analogs [2].

High-Throughput Screening (HTS) Library Construction

Due to its excellent kinetic solubility in DMSO and robust thermal stability, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a highly reliable core building block for diverse HTS libraries. It ensures high plating reliability and allows for aggressive late-stage diversification, making it highly suitable for broad-spectrum drug discovery programs, including anti-chlamydial screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PKR Antagonist Synthesis
Free primary amide for amide coupling
Scaffold SAR and patent landscape review
Antimalarial Library Generation
Clean scaffold for derivatization
P. falciparum dose-response and target engagement models
CNS Ligand Design
Computed lipophilicity profile
Predicted logP and BBB penetration review
Analytical Reference Standard
Defined purity and chromophoric core
HPLC/LC-MS method calibration

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

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